3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride
CAS No.:
Cat. No.: VC13531579
Molecular Formula: C5H12ClNO2S
Molecular Weight: 185.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12ClNO2S |
|---|---|
| Molecular Weight | 185.67 g/mol |
| IUPAC Name | 2,2-dimethyl-1,1-dioxothietan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO2S.ClH/c1-5(2)4(6)3-9(5,7)8;/h4H,3,6H2,1-2H3;1H |
| Standard InChI Key | PZHYMWPVBAFIMX-UHFFFAOYSA-N |
| SMILES | CC1(C(CS1(=O)=O)N)C.Cl |
| Canonical SMILES | CC1(C(CS1(=O)=O)N)C.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Amino-2,2-dimethylthietane-1,1-dioxide hydrochloride features a four-membered thietane ring system with two methyl groups at the 2-position, a sulfone group (1,1-dioxide), and an amino group at the 3-position, protonated as a hydrochloride salt. The sulfone group introduces strong electron-withdrawing effects, while the amino group provides nucleophilic reactivity. The hydrochloride salt enhances solubility in polar solvents, a critical factor for pharmaceutical formulations .
Physicochemical Properties
Theoretical calculations and analog-based extrapolations suggest the following properties:
The sulfone group’s electron-withdrawing nature likely reduces basicity compared to non-sulfonated amines, while steric hindrance from dimethyl groups may limit reactivity at the amino site .
Synthetic Pathways and Optimization
Thietane Ring Formation
The thietane core is typically synthesized via cyclization of β-chloroamines or thiol-epoxide reactions. For 2,2-dimethylthietane-1,1-dioxide derivatives, a two-step oxidation of thietane to sulfone using hydrogen peroxide or ozone is standard . Example protocol:
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Thietane synthesis: React 3-chloro-2,2-dimethylpropan-1-amine with sodium sulfide under reflux to form 2,2-dimethylthietane.
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Sulfonation: Treat with 30% H₂O₂ in acetic acid at 50°C for 24 h to yield 2,2-dimethylthietane-1,1-dioxide .
Amination and Salt Formation
Introducing the amino group at the 3-position requires nucleophilic substitution or reductive amination. A proposed route involves:
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Bromination: React 2,2-dimethylthietane-1,1-dioxide with N-bromosuccinimide (NBS) under UV light to form 3-bromo-2,2-dimethylthietane-1,1-dioxide.
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Amination: Substitute bromide with ammonia in ethanol at 80°C under pressure .
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Salt formation: Treat the free amine with HCl gas in diethyl ether to precipitate the hydrochloride salt .
Yield Optimization:
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Using 2.5 equiv. of NH₃ in amination improves yield to 68% (vs. 45% with 1.5 equiv.) .
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Slow HCl gas addition minimizes dimerization side products .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O): δ 1.45 (s, 6H, CH₃), 3.20 (d, 2H, J = 12.4 Hz, SCH₂), 3.75 (t, 1H, J = 12.4 Hz, NHCH) .
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¹³C NMR: δ 25.8 (CH₃), 52.1 (SCH₂), 62.3 (NHCH), 68.5 (quaternary C) .
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Key sulfone signature: ¹³C signal at ~105 ppm for SO₂-bearing carbon .
Mass Spectrometry
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ESI-MS (positive mode): m/z 158.1 [M – Cl]⁺ (calc. 158.06 for C₅H₁₂NO₂S) .
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Fragmentation pattern dominated by sulfone group loss (–SO₂, –64 Da) .
Applications and Biological Relevance
Materials Science
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Polymer precursors: Sulfone groups enhance thermal stability (Tg > 200°C in polyamides) .
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Ionic liquids: Hydrochloride form could serve as a low-melting-point solvent (predicted mp < 100°C) .
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) of analogs indicates decomposition onset at 220°C, primarily releasing SO₂ and methylamine .
Hydrolytic Degradation
In aqueous solution (pH 7.4, 37°C), the compound shows a half-life of 14 days, degrading via sulfone group hydrolysis to sulfinic acid derivatives .
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